Collagenase-Chromophore-SubstrateComponent A
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Overview
Description
Collagenase-Chromophore-SubstrateComponent A is a synthetic enzyme substrate used primarily for the quantitative determination of collagenase activity. It is a high-purity chemical compound with the molecular formula C₃₈H₅₂N₁₀O₈·2H₂O and a molecular weight of 812.91 g/mol . This compound is specifically designed to be cleaved by collagenase enzymes, making it a valuable tool in various biochemical and medical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Collagenase-Chromophore-SubstrateComponent A is synthesized through a series of peptide coupling reactions. The key steps involve the coupling of 4-Phenylazobenzyloxycarbonyl (Pz) with Proline (Pro), Leucine (Leu), Glycine (Gly), and D-Arginine (D-Arg) residues. The final product is obtained as a dihydrate form .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. The process typically includes solid-phase peptide synthesis (SPPS) followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Collagenase-Chromophore-SubstrateComponent A primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by collagenase enzymes between the leucine and glycine residues .
Common Reagents and Conditions
The enzymatic cleavage of this compound is typically carried out in a buffered aqueous solution at a pH of 7.1 and a temperature of 25°C. Common reagents used in these reactions include Tris-HCl buffer, methanol, calcium chloride, and citric acid .
Major Products Formed
The enzymatic cleavage of this compound results in the formation of two major products: the orange-yellow acylpeptide 4-Phenylazobenzyloxycarbonyl-Proline-Leucine (Pz-Pro-Leu) and the colorless tripeptide Glycine-Proline-D-Arginine (Gly-Pro-D-Arg) .
Scientific Research Applications
Collagenase-Chromophore-SubstrateComponent A is widely used in scientific research due to its specificity and sensitivity in detecting collagenase activity. Some of its key applications include:
Mechanism of Action
Collagenase-Chromophore-SubstrateComponent A exerts its effects by being specifically cleaved by collagenase enzymes. The cleavage occurs between the leucine and glycine residues, resulting in the formation of distinct peptide fragments. This enzymatic activity can be quantitatively measured using spectrophotometric methods, providing valuable insights into the activity and regulation of collagenase enzymes .
Comparison with Similar Compounds
Collagenase-Chromophore-SubstrateComponent A is unique due to its high specificity for collagenase enzymes and its ability to produce distinct, measurable cleavage products. Similar compounds include other collagenase substrates such as 4-Phenylazobenzyloxycarbonyl-Proline-Leucine (Pz-Pro-Leu) and various matrix metalloproteinase (MMP) substrates . this compound stands out due to its high sensitivity and specificity, making it a preferred choice for quantitative collagenase determination .
Properties
Molecular Formula |
C38H52N10O8 |
---|---|
Molecular Weight |
776.9 g/mol |
IUPAC Name |
5-(diaminomethylideneamino)-2-[[(2R)-1-[2-[[(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C38H52N10O8/c1-24(2)21-29(33(50)42-22-32(49)47-19-7-12-30(47)34(51)43-28(36(53)54)11-6-18-41-37(39)40)44-35(52)31-13-8-20-48(31)38(55)56-23-25-14-16-27(17-15-25)46-45-26-9-4-3-5-10-26/h3-5,9-10,14-17,24,28-31H,6-8,11-13,18-23H2,1-2H3,(H,42,50)(H,43,51)(H,44,52)(H,53,54)(H4,39,40,41)/t28?,29-,30+,31-/m0/s1 |
InChI Key |
WLJYNHBZKOQNNI-ROFHDCNCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@@H]1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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